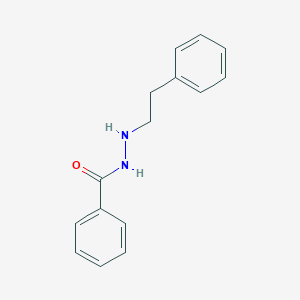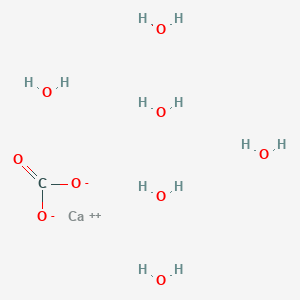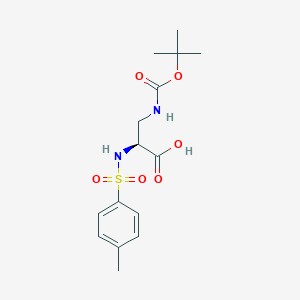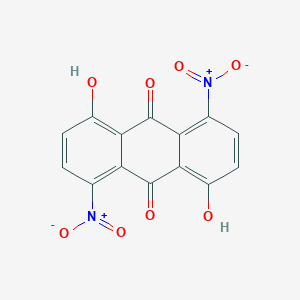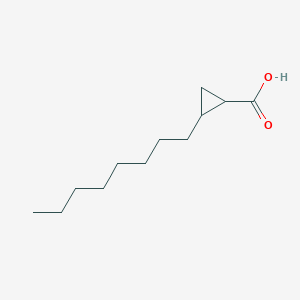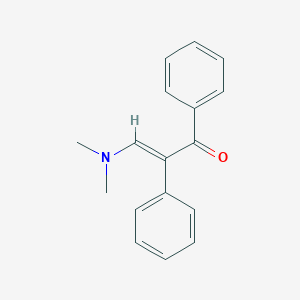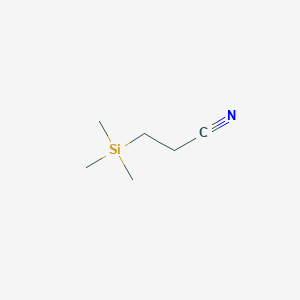
2-Cyanoethyltrimethylsilan
Übersicht
Beschreibung
2-Cyanoethyltrimethylsilane is an organosilicon compound with the molecular formula C6H13NSi. It is commonly used in organic synthesis due to its unique reactivity and stability. The compound is characterized by the presence of a cyano group (-CN) attached to an ethyl group, which is further bonded to a trimethylsilyl group (-Si(CH3)3). This structure imparts specific chemical properties that make it valuable in various chemical reactions and industrial applications .
Wissenschaftliche Forschungsanwendungen
2-Cyanoethyltrimethylsilane has a wide range of applications in scientific research, including:
Organic Synthesis: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.
Biological Research: In biological studies, 2-Cyanoethyltrimethylsilane is used as a reagent for modifying biomolecules and studying their interactions.
Industrial Applications: It is utilized in the production of specialty chemicals and as a precursor for other organosilicon compounds.
Wirkmechanismus
Biochemical Pathways
, suggesting that it may influence pathways involving free radicals.
Action Environment
The action of 2-Cyanoethyltrimethylsilane is likely influenced by environmental factors such as pH and temperature, as these can affect the rate of chemical reactions. The compound has a boiling point of 102°C/30mmHg , suggesting that it is stable under normal environmental conditions. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Cyanoethyltrimethylsilane can be synthesized through several methods. One common synthetic route involves the reaction of acrylonitrile with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions and yields the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of 2-Cyanoethyltrimethylsilane often involves large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyanoethyltrimethylsilane undergoes a variety of chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with 2-Cyanoethyltrimethylsilane include electrophiles such as alkyl halides, nucleophiles like amines, and bases such as sodium hydride. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving 2-Cyanoethyltrimethylsilane depend on the specific reaction conditions and reagents used. For example, addition reactions with alkyl halides can yield substituted nitriles, while hydrolysis can produce silanols .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to 2-Cyanoethyltrimethylsilane include:
2-Cyanoallyltrimethylsilane: This compound has a similar structure but with an allyl group instead of an ethyl group, leading to different reactivity and applications.
Trimethylsilylcyanide: This compound contains a cyano group directly bonded to a silicon atom, offering different reactivity patterns compared to 2-Cyanoethyltrimethylsilane.
Uniqueness
2-Cyanoethyltrimethylsilane is unique due to its combination of a cyano group and a trimethylsilyl group, which imparts specific reactivity and stability. This makes it a versatile reagent in organic synthesis and various industrial applications .
Eigenschaften
IUPAC Name |
3-trimethylsilylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NSi/c1-8(2,3)6-4-5-7/h4,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKDJOGCLKUPILB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50499607 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-32-1 | |
| Record name | 3-(Trimethylsilyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50499607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


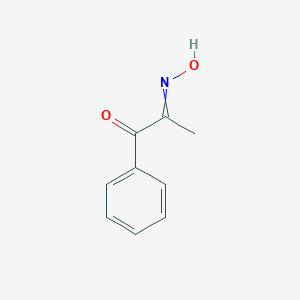
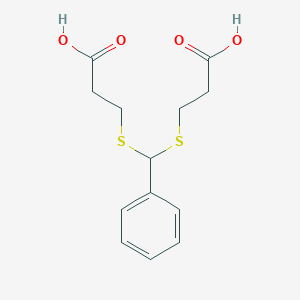

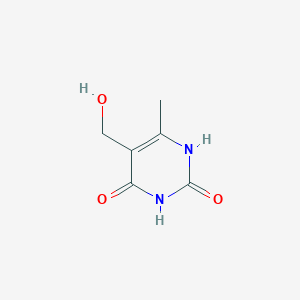
![(5S,8R,9S,10S,13S)-10,13-Dimethyl-1,2,4,5,6,7,8,9,11,12,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B93582.png)
